molecular formula C66H106CaO10 B087740 Tocopherol calcium succinate CAS No. 14638-18-7

Tocopherol calcium succinate

Cat. No. B087740
CAS RN: 14638-18-7
M. Wt: 1099.6 g/mol
InChI Key: QEKBRBCVWVLFHH-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of tocopherol succinate derivatives involves the esterification of tocopherol with succinic acid or its anhydride, leading to a variety of tocopherol succinate compounds, including tocopherol polyethylene glycol succinate (TPGS). These processes aim to enhance the water solubility and biological activity of tocopherol. The synthesis methods vary, with some focusing on the esterification reaction efficiency and others on the introduction of specific functional groups to achieve desired properties (Yi De-lian, 2006).

Molecular Structure Analysis

Structural studies of tocopherol succinate derivatives, including α-tocopheryl succinate, reveal the importance of the succinic moiety in their biological activity. X-ray and Natural Bond Orbital (NBO) structural analyses highlight the out-of-planarity deformation of the aryl ring in the chroman-6-ol system and the significance of the succinate group in forming stable, dimeric structures in crystals. These structural features are crucial for understanding the molecular basis of the compound's properties and interactions (P. Wałejko et al., 2019).

Chemical Reactions and Properties

Tocopherol succinate derivatives undergo various chemical reactions, including hydrolysis and interactions with enzymes within cells. These reactions are essential for their biological activities, including the delivery of tocopherol into cells. The enzymatic activity towards tocopherol succinate phospholipid conjugates, for instance, demonstrates the specificity of these compounds in biological systems, influencing their potential therapeutic applications (P. J. Pedersen et al., 2012).

Physical Properties Analysis

The physical properties of tocopherol succinate derivatives, such as solubility, are significantly improved compared to tocopherol. This enhancement is primarily due to the introduction of the succinate group, which increases the compound's water solubility, making it more applicable in various formulations. The self-assembly structures of these compounds in water, which can vary from vesicular to elongated micelles, further illustrate their unique physical properties (B. Folmer et al., 2009).

Chemical Properties Analysis

The chemical properties of tocopherol succinate derivatives, such as their reactivity and interactions with biological molecules, are central to their biological effects. These compounds exhibit a range of activities from antioxidant properties to specific interactions with cellular components, influencing cell viability and apoptosis. Their ability to induce morphological changes and growth inhibition in cancer cells highlights the potential therapeutic applications of these compounds (K. Prasad & J. Edwards‐Prasad, 1982).

Scientific Research Applications

  • Cancer Treatment : α-Tocopheryl succinate has been shown to selectively kill cancer cells, including multiple hematopoietic and carcinoma cell lines, while being non-toxic to normal cells. This suggests its potential in cancer therapy and prevention without significant side-effects (Neuzil et al., 2001).

  • Protection Against Cell Injury : Research indicates that α-tocopheryl succinate protects cells against chemical-induced injury, particularly in hepatocytes. It was observed that vitamin E (α-tocopheryl succinate) at certain concentrations protected calcium-depleted hepatocytes against toxicity (Pascoe & Reed, 1987).

  • Radioprotective Efficacy : α-Tocopherol succinate has been explored as a potential radioprotective agent. It was found to modulate the expression of antioxidant enzymes and inhibit the expression of oncogenes in irradiated mice. Additionally, it demonstrated an increase in bone marrow cellularity and spleen colony-forming units in irradiated mice (Singh et al., 2011).

  • Enhancing Drug Efficacy : Alpha-tocopheryl polyethylene glycol succinate (TPGS) has been used to enhance the bioavailability of poorly absorbed drugs and as a vehicle for drug delivery systems. It was more effective than Tocopheryl Succinate at inducing apoptosis and generating reactive oxygen species, suggesting its increased ability to induce apoptosis (Youk et al., 2005).

  • Ototoxicity Protection : α-Tocopherol succinate significantly reduced cisplatin-induced hair cell loss in auditory cells, mediated by its scavenging activity against reactive oxygen species (ROS) and inhibition of apoptosis (Kim et al., 2016).

Mechanism of Action

Target of Action

Tocopherol calcium succinate, a form of vitamin E, is primarily targeted at the body’s cells, particularly those with highly unsaturated phospholipid bilayers in their cell membranes . These targets play a crucial role in controlling lipid oxidation at the initiation site .

Mode of Action

This compound interacts with its targets by localizing within the cell membrane, providing a means of controlling lipid oxidation . It is believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol . This compound has been shown to inhibit cell growth in vitro, possibly due to its ability to bind to proliferating cells and prevent them from dividing .

Biochemical Pathways

The biosynthesis of tocopherols involves two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs at the level of key enzymes including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

This compound is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol . This process is crucial for the compound’s bioavailability and its ability to exert its effects on the body.

Result of Action

The primary result of this compound’s action is its antioxidant effect. As a major lipid-soluble chain-breaking antioxidant, it has the capability to neutralize endogenous free radicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these influences can help optimize the use of this compound in various applications.

Safety and Hazards

When handling Tocopherol calcium succinate, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Vitamin E, including tocopherols and tocotrienols, has been very successful in hip and knee arthroplasty, used to confer resistance to oxidation to irradiated UHMWPE . The positive results of these studies have made vitamin E an important object of research in the biomedical field, highlighting other important properties, such as anti-bacterial, -inflammatory, and -cancer activities . There is ongoing research that proposes that the alpha-tocopherol succinate compound itself is capable of eliciting anti-cancer and inflammation mediation activities that are unique from the alpha-tocopherol form and other alpha-tocopherol esters .

properties

IUPAC Name

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBRBCVWVLFHH-QAKUKHITSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H106CaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1099.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14464-85-8, 14638-18-7
Record name Tocopherol calcium succinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Tocopherol calcium succinate, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the subject of the research paper?

A1: The research paper focuses on the chemical synthesis of tocopherol calcium succinate [].

Q2: Does the paper provide information on the properties or applications of this compound?

A2: Unfortunately, the abstract does not elaborate on the properties, applications, or characterization of this compound. It solely focuses on the synthesis process [].

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